molecular formula C24H26N6O2 B2657427 (E)-2-amino-1-(benzylideneamino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 840516-74-7

(E)-2-amino-1-(benzylideneamino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2657427
CAS No.: 840516-74-7
M. Wt: 430.512
InChI Key: SRONQJRLSPKJIM-JFLMPSFJSA-N
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Description

Quinoxaline is an important chemical moiety that has been the subject of extensive research due to its wide range of physicochemical and biological activities . It has been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials .


Synthesis Analysis

The synthesis of quinoxalines has seen significant advancements in recent years. There have been numerous publications detailing various synthetic strategies and methodologies to decorate the quinoxaline scaffold with proper functional groups . These strategies provide diverse routes to access quinoxaline and allow for structural diversifications .


Molecular Structure Analysis

Quinoxalines are part of a larger class of molecules known as heterocycles, which contain atoms of at least two different elements in their rings. The structure of quinoxalines includes a six-membered ring fused with a five-membered ring, containing two nitrogen atoms .


Chemical Reactions Analysis

Quinoxalines have been utilized in a variety of chemical reactions. They have been used as reagents for the synthesis of biologically important condensed derivatives . Newer synthetic strategies have been developed to decorate the quinoxaline scaffold with proper functional groups .


Physical and Chemical Properties Analysis

Physical properties of quinoxalines, like other substances, include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . The chemical properties of quinoxalines would include its reactivity and the types of chemical reactions it can undergo .

Scientific Research Applications

Catalysis and Synthesis

One significant application of related quinoxaline compounds includes their use in catalysis. Quinoxaline derivatives have been employed as ligands in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process is crucial for the efficient preparation of chiral pharmaceutical ingredients, showcasing the compound's utility in facilitating stereoselective synthesis of amino acids and secondary amines, which are key building blocks in drug development (Imamoto et al., 2012).

Material Science

In material science, quinoxaline moieties have been integrated into polyamides, demonstrating the compound's versatility in the fabrication of high-performance polymers. These polymers, characterized by excellent thermal stability, are promising for advanced applications in electronics and aerospace due to their inherent viscosities and solubility in polar aprotic solvents (Patil et al., 2011).

Mechanism of Action

While the specific mechanism of action for your compound is not available, quinoxaline derivatives have been studied for their biological activities. For example, some quinoxaline-derivatives have been investigated as kinase inhibitors .

Future Directions

Quinoxalines continue to be an area of active research due to their wide range of applications. Future developments may include the discovery of new synthetic strategies, the design of novel quinoxaline-based materials, and the exploration of their biological activities .

Properties

IUPAC Name

2-amino-1-[(E)-benzylideneamino]-N-(3-propan-2-yloxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O2/c1-16(2)32-14-8-13-26-24(31)20-21-23(29-19-12-7-6-11-18(19)28-21)30(22(20)25)27-15-17-9-4-3-5-10-17/h3-7,9-12,15-16H,8,13-14,25H2,1-2H3,(H,26,31)/b27-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRONQJRLSPKJIM-JFLMPSFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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